Product packaging for S-(4-Fluorophenyl)-S-methyl-sulfoximine(Cat. No.:CAS No. 635311-89-6)

S-(4-Fluorophenyl)-S-methyl-sulfoximine

Cat. No.: B1426112
CAS No.: 635311-89-6
M. Wt: 173.21 g/mol
InChI Key: MVTOEAWASXYEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(4-Fluorophenyl)-S-methyl-sulfoximine (CAS 635311-89-6) is a high-value sulfoximine derivative of significant interest in chemical research and development, particularly in the fields of agrochemistry and medicinal chemistry . As a member of the sulfoximine class, this compound is part of a group that has garnered increasing attention for its utility in drug discovery and the development of novel crop protection agents . Its molecular structure, characterized by the S=N moiety, often contributes to enhanced metabolic stability and desirable binding properties in bioactive molecules, making it a versatile building block or intermediate for the synthesis of more complex target compounds . Researchers utilize this chemical in projects aimed at modulating enzyme systems and creating molecules with specific biological activities . The compound is offered for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNOS B1426112 S-(4-Fluorophenyl)-S-methyl-sulfoximine CAS No. 635311-89-6

Properties

IUPAC Name

(4-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTOEAWASXYEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635311-89-6
Record name (4-fluorophenyl)(imino)methyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine typically involves the reaction of 4-fluoroaniline with methyl sulfoxide in the presence of an oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfoxide, which is then converted to the sulfoximine by further oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: S-(4-Fluorophenyl)-S-methyl-sulfoximine undergoes various chemical reactions, including:

    Oxidation: The sulfoximine group can be further oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfoxide or sulfide.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and appropriate solvents.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfoxides and sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Arylation Reactions

One of the prominent applications of S-(4-Fluorophenyl)-S-methyl-sulfoximine is in N-arylation reactions. These reactions can be catalyzed by copper or palladium complexes, allowing for the formation of various N-aryl sulfoximines. For instance, studies have demonstrated that this compound can be efficiently arylated using arylboronic acids under mild conditions, yielding products in moderate to high yields (67%-91%) .

Reaction TypeYield (%)Conditions
N-Arylation with Ar-Boronic Acids67-91%CuI catalyst in MeOH at RT
Aroylation67-82%Iodine as oxidant

Formation of Heterocycles

Sulfoximines serve as intermediates in the synthesis of heterocyclic compounds. The incorporation of the sulfoximine moiety allows for further functionalization, leading to complex molecular architectures that are valuable in drug discovery .

Anticancer and Antimicrobial Activities

Research indicates that sulfoximines exhibit significant biological activities, including anticancer and antimicrobial properties. The introduction of fluorinated groups, such as in this compound, enhances these activities due to improved pharmacokinetic profiles and increased lipophilicity .

Chiral Ligands in Asymmetric Synthesis

Sulfoximines are also utilized as chiral ligands in asymmetric synthesis. Their ability to coordinate with metal centers facilitates enantioselective transformations, which are crucial in synthesizing chiral drugs .

Agricultural Chemistry

In agricultural applications, sulfoximines have been explored as potential agrochemicals due to their herbicidal properties. The fluorinated derivatives may offer enhanced efficacy against specific plant species while minimizing environmental impact .

Case Study: Copper-Catalyzed N-Arylation

A detailed study demonstrated the successful N-arylation of this compound using various arylboronic acids under copper catalysis. This method not only provided high yields but also showcased the versatility of this compound in forming diverse arylated products .

Another significant study assessed the antimicrobial activity of this compound against different bacterial strains. The results indicated a promising profile that warrants further investigation into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism by which S-(4-Fluorophenyl)-S-methyl-sulfoximine exerts its effects involves its interaction with specific molecular targets. The sulfoximine group can form strong hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound’s fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a potent inhibitor in biochemical pathways.

Comparison with Similar Compounds

S-Methyl-S-phenylsulfoximine

  • Structure : Lacks the 4-fluorophenyl group (replaced by phenyl).
  • Properties :
    • Chiral sulfur center with acidic α-hydrogens (pKa ~9–11) .
    • Nitrogen basicity allows salt formation and substitution (e.g., tosylation, cyanation) .
  • Applications: Precursor for chiral auxiliaries and catalysts . Used in stereoselective synthesis of 4-aminobenzothiazines .

N-Tosyl-S-difluoromethyl-S-phenylsulfoximine

  • Structure : Contains a difluoromethyl group and tosyl-substituted nitrogen.
  • Properties :
    • Strong electron-withdrawing effects from CF₂ enhance reactivity in difluoromethylation reactions .
    • Tosyl group improves stability and solubility in organic media .
  • Applications :
    • Reagent for S-, N-, and C-difluoromethylation of nucleophiles .
  • Key Difference : The CF₂ group broadens applicability in fluoroorganic synthesis but introduces synthetic complexity compared to the methyl-fluorophenyl variant .

L-Buthionine Sulfoximine (BSO)

  • Structure : Features a buthionine side chain instead of aryl groups.
  • Properties :
    • Depletes cellular glutathione by inhibiting γ-glutamylcysteine synthetase .
  • Applications :
    • Biochemical tool to study oxidative stress and chemoresistance mechanisms .

Role of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group in S-(4-Fluorophenyl)-S-methyl-sulfoximine introduces:

  • Steric Effects: Causes nonplanar molecular conformations due to repulsion with adjacent groups, as seen in fluorophenyl-containing porphyrins .
  • Electronic Effects : Fluorine's electron-withdrawing nature increases acidity of α-hydrogens and stabilizes intermediates in reactions .
  • Metabolic Stability : Enhances resistance to oxidative degradation, a trait valuable in drug design .

Comparative Data Table

Compound Structural Features Key Properties Applications References
This compound 4-Fluorophenyl, methyl, NH High electronegativity, steric hindrance Medicinal chemistry, synthesis
S-Methyl-S-phenylsulfoximine Phenyl, methyl, NH Chiral, moderate acidity Chiral synthesis, catalysis
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine Tosyl, CF₂, phenyl Strong electron-withdrawing, reactive Difluoromethylation reactions
L-Buthionine sulfoximine (BSO) Buthionine chain, NH Glutathione depletion Biochemical research

Biological Activity

S-(4-Fluorophenyl)-S-methyl-sulfoximine is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H8_{8}FNO2_{2}S
  • Molecular Weight : Approximately 173.21 g/mol
  • Functional Group : Sulfoximine group, characterized by a sulfur atom bonded to both nitrogen and oxygen.

The presence of the 4-fluorophenyl group enhances the compound's reactivity and biological activity, making it a subject of interest for various therapeutic applications.

This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The sulfoximine group can form strong hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein functions. The fluorophenyl moiety improves binding affinity and specificity towards certain biological targets, positioning it as a potent inhibitor in biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, which is critical for its potential therapeutic applications. The compound's ability to interact with biological macromolecules makes it a candidate for drug development.

Antibacterial and Antifungal Properties

Sulfoximines, including this compound, have been studied for their antibacterial and antifungal properties. These bioactive compounds can disrupt microbial growth, making them potential candidates for developing new antimicrobial agents .

Case Studies

  • Antitumor Activity : this compound has shown promise in preclinical models for its antitumor effects. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity .
  • Psychostimulant Abuse : Compounds related to this compound have been evaluated for their effect on dopamine transporters (DAT), showing potential in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine .

Synthesis Methods

Several methods have been reported for synthesizing this compound:

  • Nucleophilic Substitution Reactions : The compound can be synthesized through nucleophilic substitutions involving sulfoxides or sulfides.
  • Coupling Reactions : It can also be generated via coupling reactions with electrophiles, which is crucial for developing more complex organic molecules .

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor; interacts with biological macromolecules.
Antibacterial ActivityExhibits antibacterial properties; disrupts microbial growth.
Antitumor ActivityInduces apoptosis in cancer cells; modulates HDAC activity.
Psychostimulant EffectsReduces reinforcing effects of psychostimulants; affects DAT binding.

Q & A

Q. What is the optimized synthetic route for S-(4-Fluorophenyl)-S-methyl-sulfoximine, and which parameters critically influence yield and purity?

A three-step synthesis involves:

Sulfilimine formation : Reacting sulfide with NH2_2CN, t-BuOK, and NBS in MeOH at room temperature.

Oxidation : Treating the intermediate with m-CPBA in EtOH to form the sulfoximine.

Hydrolysis : Using 50% H2_2SO4_4 at 110°C, followed by neutralization and purification.
Critical parameters include:

  • Stoichiometry (e.g., 1:1.8 ratio of sulfide to NH2_2CN).
  • Reaction monitoring via TLC to avoid over-oxidation.
  • Purification via flash chromatography (hexane/EtOAC gradients) .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify key signals (e.g., S–CH3_3 at δ ~3.2 ppm, aromatic F coupling patterns).
  • X-ray crystallography : SHELX software refines crystal structures, resolving chirality at sulfur. High-resolution data (>1.0 Å) reduce twinning risks .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+).
  • HPLC : Purity >98% confirmed via reverse-phase methods .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what methods determine enantiomeric excess (ee)?

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose derivatives) with hexane/iPrOH mobile phases. Retention time differences ≥2 min indicate separation.
  • Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze 19F^{19}\text{F} NMR splitting patterns.
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configuration .

Q. What strategies enhance the reactivity of this compound in cross-coupling reactions?

  • Ligand design : Introduce electron-withdrawing groups (e.g., –CF3_3) to increase sulfoximine’s electrophilicity.
  • Catalytic systems : Use Pd(OAc)2_2 with Xantphos ligands in DMF at 80°C to accelerate Buchwald–Hartwig couplings.
  • Pre-activation : Convert to sulfoximine boronates via Miyaura borylation for Suzuki reactions .

Q. How should researchers address contradictions between crystallographic data and solution-phase spectroscopic results?

  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., axial/equatorial S–O isomerism).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify steric/electronic biases.
  • Solvent interactions : Analyze NOESY correlations to assess hydrogen bonding in solution .

Q. What computational approaches predict the pharmacological potential of this compound derivatives?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity.
  • Molecular docking : Screen against targets (e.g., Plk1 kinase) using AutoDock Vina. High-affinity binding (ΔG < −8 kcal/mol) suggests inhibitory potential.
  • ADMET prediction : SwissADME evaluates Lipinski compliance and CNS permeability .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Twinning : Use SHELXL’s TWIN/BASF commands for refinement.
  • Disorder : Co-crystallize with crown ethers to stabilize specific conformers.
  • Low solubility : Optimize solvent mixtures (e.g., DCM/hexane) for slow evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(4-Fluorophenyl)-S-methyl-sulfoximine
Reactant of Route 2
S-(4-Fluorophenyl)-S-methyl-sulfoximine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.